

Shizukaol B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol B is a naturally occurring lindenane-type dimeric sesquiterpenoid isolated from Chloranthus henryi.[1][2] This complex molecule has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of shizukaol B. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

Shizukaol B belongs to the lindenane class of sesquiterpenoid dimers, characterized by a complex, polycyclic carbon skeleton.[1] Its intricate three-dimensional architecture is a result of a [4+2] cycloaddition between two lindenane-type monomers.

Table 1: Physicochemical Properties of Shizukaol B



Property	Value	Reference	
Molecular Formula	C30H36O8	[2]	
Molecular Weight	524.6 g/mol	[2]	
CAS Number	142279-40-1	[3]	
Appearance	White solid	N/A	
Solubility	Soluble in DMSO, ethanol, and other organic solvents.	Inferred from experimental protocols	

Table 2: Spectroscopic Data of Shizukaol B



Spectroscopy	Key Data and Interpretation Reference		
¹H NMR (CDCl₃)	Complex spectrum with characteristic signals for olefinic protons, methine protons, and methyl groups, consistent with the dimeric sesquiterpenoid structure.	N/A	
¹³ C NMR (CDCl₃)	Approximately 30 carbon signals, including carbonyls, olefinic carbons, and a variety of sp ³ -hybridized carbons, confirming the molecular formula and complex polycyclic nature.	N/A	
Infrared (IR)	Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups.	N/A	
Mass Spectrometry (MS)	Molecular ion peak corresponding to the exact mass of C30H36O8, confirming the molecular formula. Fragmentation patterns can provide further structural information.	N/A	

Biological Activity and Mechanism of Action

Shizukaol B exhibits significant anti-inflammatory effects.[1] Studies have shown that it can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[4][5]

Table 3: In Vitro Biological Activity of Shizukaol B



Parameter	Cell Line	IC50 / Effect	Reference
Nitric Oxide (NO) Production	BV2 microglia	Concentration- dependent suppression	[4]
iNOS Expression	BV2 microglia	Concentration- dependent suppression	[4]
COX-2 Expression	BV2 microglia	Concentration- dependent suppression	[4]
TNF-α Production	BV2 microglia	Concentration- dependent suppression	[4]
IL-1β Production	BV2 microglia	Concentration- dependent suppression	[4]

The primary mechanism of action for **shizukaol B**'s anti-inflammatory activity involves the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] **Shizukaol B** has been shown to inhibit the phosphorylation of JNK, which in turn prevents the activation of the transcription factor activator protein-1 (AP-1).[4][5] AP-1 is a critical regulator of genes encoding pro-inflammatory cytokines and enzymes such as iNOS and COX-2. By blocking this pathway, **shizukaol B** effectively dampens the inflammatory response.



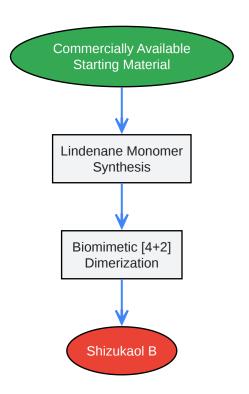


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Shizukaol B inhibits the JNK/AP-1 signaling pathway.

Experimental Protocols Asymmetric Total Synthesis of Shizukaol B

The asymmetric total synthesis of **shizukaol B** has been achieved through a multi-step process. A key step in this synthesis is a biomimetic [4+2] dimerization. The general workflow is outlined below. For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of Huang, G., et al. (2023). Org. Chem. Front., 10, 3169-3174.



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General workflow for the total synthesis of **shizukaol B**.

In Vitro Anti-inflammatory Assays

The following protocols are based on the methods described by Pan, L.-L., et al. (2017). Biomed. Pharmacother., 88, 878-884.[4]



Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Nitric Oxide (NO) Production Assay:

- Seed BV2 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **shizukaol B** for 1 hour.
- Stimulate the cells with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.
- Measure the nitrite concentration in the culture supernatant using the Griess reagent.

Western Blot Analysis for iNOS, COX-2, and JNK Phosphorylation:

- Culture and treat BV2 cells with shizukaol B and LPS as described above.
- Lyse the cells and determine the protein concentration using a BCA protein assay kit.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against iNOS, COX-2, JNK, and phospho-JNK overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of TNF- α and IL-1 β Production:

- Culture and treat BV2 cells with shizukaol B and LPS.
- Collect the cell culture supernatants.
- Measure the levels of TNF- α and IL-1 β using commercially available ELISA kits according to the manufacturer's instructions.



Conclusion

Shizukaol B is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, involving the inhibition of the JNK/AP-1 signaling pathway, presents a clear target for therapeutic intervention in inflammatory diseases. The availability of a total synthesis route opens up possibilities for the generation of analogs and further structure-activity relationship studies. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of **shizukaol B**.

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